Meprednisone hemisuccinate
Description
Contextualizing Synthetic Glucocorticoids within Biochemical Research
Synthetic glucocorticoids are a class of steroid hormones that have been widely utilized in biochemical and medical research due to their potent anti-inflammatory and immunosuppressive properties. researchgate.netresearchgate.net These compounds are structurally and functionally similar to endogenous glucocorticoids, such as cortisol, which are naturally produced by the adrenal glands and are essential for a variety of physiological processes. frontiersin.orgmdpi.com
The primary mechanism of action for glucocorticoids involves their interaction with the glucocorticoid receptor (GR), a protein that is present in nearly all cells of the body. researchgate.netfrontiersin.org This binding event initiates a cascade of molecular events that ultimately leads to the regulation of gene expression. researchgate.netfrontiersin.org Synthetic glucocorticoids are designed to bind to the GR with high affinity, allowing researchers to study the intricate functions of this receptor and its downstream signaling pathways. researchgate.net
In research settings, synthetic glucocorticoids serve as critical tools to investigate the physiological and pathophysiological roles of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. researchgate.netmdpi.com By suppressing the HPA axis, these compounds allow for the detailed examination of glucocorticoid-mediated effects on metabolism, immune function, and inflammation. researchgate.netresearchgate.net The development of various synthetic glucocorticoids has provided researchers with a diverse toolkit to explore these complex biological systems.
Rationale for Prodrug Design in Pharmacological Research
A significant challenge in pharmacology is the effective delivery of a drug to its target site in the body. humanjournals.com Properties such as poor water solubility, instability, and the potential for off-target effects can limit the therapeutic efficacy of a drug. nih.gov To overcome these limitations, researchers often employ a "prodrug" strategy. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug molecule that is designed to be converted into the active form within the body through enzymatic or chemical reactions. nih.govresearchgate.net
The design of glucocorticoid ester prodrugs, such as meprednisone (B1676281) hemisuccinate, is a prime example of this approach. The addition of an ester group, like hemisuccinate, to the parent glucocorticoid can significantly alter its physicochemical properties. nih.gov A key advantage of this modification is the increased water solubility of the compound, which facilitates the preparation of injectable formulations for rapid administration. humanjournals.comnih.gov
Historical Development of Methylprednisolone (B1676475) Hemisuccinate in Academic Inquiry
The development of synthetic corticosteroids dates back to the mid-20th century, with the introduction of prednisone (B1679067) and prednisolone (B192156) in the 1950s. clinexprheumatol.org These early synthetic glucocorticoids offered enhanced anti-inflammatory effects with fewer mineralocorticoid side effects compared to their natural counterparts. clinexprheumatol.org This breakthrough paved the way for the development of a wide range of synthetic steroids for therapeutic use. clinexprheumatol.org
Methylprednisolone, a derivative of prednisolone, emerged as a potent anti-inflammatory and immunosuppressive agent. ontosight.aiwikipedia.org To improve its utility in clinical settings requiring rapid onset of action, the water-soluble ester prodrug, methylprednisolone hemisuccinate, was developed. ontosight.aichemicalbook.com This compound, often formulated as a sodium salt (methylprednisolone sodium succinate), can be administered intravenously. chemicalbook.com
Early academic research on methylprednisolone hemisuccinate focused on its chemical synthesis, stability, and pharmacokinetic properties. nih.govsurrey.ac.uk Studies investigated the hydrolysis of the succinate (B1194679) ester to release the active methylprednisolone in the body. nih.govnih.gov Over the years, extensive research has been conducted to evaluate the efficacy of methylprednisolone in a variety of conditions, including spinal cord injury, although its use in this context has been a subject of considerable debate and ongoing investigation. springermedizin.de The development and study of methylprednisolone hemisuccinate have provided valuable insights into the principles of prodrug design and the clinical application of synthetic glucocorticoids.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-14-10-18-17-5-4-15-11-16(27)8-9-24(15,2)23(17)19(28)12-25(18,3)26(14,33)20(29)13-34-22(32)7-6-21(30)31/h8-9,11,14,17-18,23,33H,4-7,10,12-13H2,1-3H3,(H,30,31)/t14-,17-,18-,23+,24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOIXNBPZQTLB-JINKDHKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693292 | |
| Record name | 4-{[(16beta)-17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27303-92-0 | |
| Record name | (16β)-21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27303-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprednisone succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027303920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(16beta)-17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-Dihydroxy-16b-methylpregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPREDNISONE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT63904BCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation in Research Contexts
Synthesis and Characterization of Methylprednisolone (B1676475) Hemisuccinate Impurities for Quality Control Research
The identification and control of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. biomedres.usresearchgate.net Impurity profiling is a systematic process to identify, characterize, and quantify impurities that may arise during synthesis or degradation. biomedres.usresearchgate.net
Preparative Methods for Specific Impurity Isolation
The isolation of specific impurities is essential for their characterization and for use as reference standards in quality control. A notable impurity of methylprednisolone hemisuccinate is 11β, 17α, 21-trihydroxy-6β-methylpregna-1,4-diene-3,20-dione-21-succinic acid ester. patsnap.com A described synthesis for this impurity involves a multi-step process starting from 11β, 17α, 21-trihydroxy-6-methylenepregna-4-ene-3,20-dione. patsnap.com This process includes reduction, esterification, oxidation, and hydrolysis reactions to yield the desired impurity. patsnap.com
Another related substance that can be present is methylprednisolone 17-hemisuccinate, which can form through acyl migration from the 21-position. shd.org.rsnih.gov The interconversion between the 21- and 17-succinate esters has been studied, with the 21-ester being thermodynamically more stable. nih.gov
Methodological Advancement in Impurity Profiling
Advances in analytical techniques have significantly improved the ability to detect and characterize impurities in pharmaceutical products. biomedres.usresearchgate.net High-Performance Liquid Chromatography (HPLC) is a key technique used for the analysis of methylprednisolone and its related substances. shd.org.rssielc.comnih.gov
Recent developments have focused on creating rapid and sensitive HPLC methods capable of separating methylprednisolone, its hemisuccinate esters (both 17- and 21-isomers), and other related impurities in a single run. nih.gov These methods often utilize reverse-phase columns and mobile phases consisting of mixtures of water, acetonitrile (B52724), and an acid like acetic or phosphoric acid. sielc.comnih.gov For instance, a validated HPLC method uses a C18 column with a mobile phase of water, glacial acetic acid, and acetonitrile (63:2:35 v/v/v) at a flow rate of 2.0 mL/min and UV detection at 254 nm. nih.gov Such methods are crucial for routine quality control and stability testing of methylprednisolone formulations. shd.org.rsnih.gov
Derivatization Strategies for Methylprednisolone and its Esters in Research
Chemical derivatization is a technique used to modify the chemical structure of an analyte to enhance its detection and analysis, particularly for methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netlongdom.orgresearchgate.net For steroids like methylprednisolone and its esters, derivatization can improve volatility, thermal stability, and ionization efficiency. researchgate.netlongdom.org
Common derivatization strategies for steroids target hydroxyl and carbonyl functional groups. researchgate.netlongdom.org These can include:
Silylation: To increase volatility for GC-MS analysis. researchgate.net
Acylation and Esterification: To alter polarity and improve chromatographic behavior. researchgate.net
Formation of Oximes or Hydrazones: To enhance ionization in LC-MS by introducing nitrogen-containing groups. researchgate.net
For LC-ESI-MS, derivatizing agents that introduce a readily ionizable group, such as a picolinic acid for hydroxyl groups, can significantly improve sensitivity. researchgate.net While derivatization can be a valuable tool, it also introduces extra steps into the analytical workflow, which may affect precision and accuracy. longdom.org Therefore, the necessity of derivatization is determined by the specific analytical requirements and the nature of the steroid being analyzed. longdom.org
Synthesis of Methylprednisolone (MP) and 17-Methylprednisolone Hemisuccinate (17-MPHS)
Methylprednisolone (MP) is a synthetic glucocorticoid derived from hydrocortisone (B1673445) and prednisolone (B192156). wikipedia.org Its synthesis is a multi-step chemical process. One patented method describes the synthesis of methylprednisolone starting from a mold oxide raw material. google.com This process involves a series of reactions including oxidation, bromination, debromination, methylation at the 6-position, ketal protection, reduction at the 11-position, ketal hydrolysis, dehydrogenation at the 1 and 2 positions, iodination at the 21-position, and finally a hydrolysis reaction to yield methylprednisolone. google.com Another approach starts with an acetic acid pregnant steroid diene alcohol ketone, proceeding through epoxidation, mould oxidation, and several other reactions to obtain methylprednisolone. google.com
17-Methylprednisolone Hemisuccinate (17-MPHS) , also known as methylprednisolone sodium succinate (B1194679) in its salt form, is a water-soluble ester of methylprednisolone. ontosight.aifda.gov The synthesis of 17-MPHS is typically achieved through the esterification of methylprednisolone. This reaction involves treating methylprednisolone with succinic anhydride (B1165640). ontosight.ainih.gov To enhance the reaction's efficiency and yield, various catalysts and solvent systems have been investigated. One method employs pyridine (B92270) as a solvent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov Another patented process utilizes a non-protonic solvent, such as dimethyl formamide, in the presence of a basic catalyst like triethylamine. google.com This particular system has been shown to significantly improve the yield and purity of the final product. google.com The resulting compound is a hemisuccinate ester, where the succinic acid is attached to the 17-hydroxyl group of the methylprednisolone molecule. ontosight.ai
Table 1: Synthesis of Methylprednisolone (MP) and 17-Methylprednisolone Hemisuccinate (17-MPHS)
| Compound | Starting Material | Key Reaction Steps | Catalyst/Solvent System |
|---|---|---|---|
| Methylprednisolone (MP) | Mold oxide | Oxidation, bromination, debromination, methylation, ketal protection/hydrolysis, reduction, dehydrogenation, iodination, hydrolysis google.com | Not specified in detail |
| Acetic acid pregnant steroid diene alcohol ketone | Epoxidation, Wo Shi reaction, mould oxidation, Pu Shi reaction, debromination, iodination, reduction, dehydrogenation, methylation, hydrolysis google.com | Potassium borohydride/pyridine for reduction; palladium charcoal for methylation google.com | |
| 17-Methylprednisolone Hemisuccinate (17-MPHS) | Methylprednisolone | Esterification with succinic anhydride ontosight.ainih.gov | Pyridine/4-dimethylaminopyridine (DMAP) nih.gov |
| Methylprednisolone | Esterification with succinic anhydride google.com | Non-protonic solvent (e.g., dimethyl formamide)/basic catalyst (e.g., triethylamine) google.com |
Exploration of Other Methylprednisolone Ester Derivatives (e.g., Acetate (B1210297), Aceponate, Cypionate)
Research has led to the development of various other ester derivatives of methylprednisolone to modify its physicochemical properties.
Methylprednisolone Acetate is an acetate ester created through the formal condensation of the 21-hydroxy group of 6α-methylprednisolone with acetic acid. nih.gov This esterification makes the molecule more lipophilic compared to the parent compound. The synthesis can involve reacting 11β,17α-dihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione with iodine and calcium oxide in methanol (B129727) and dichloromethane (B109758), followed by a reaction with acetic acid and potassium acetate in acetone (B3395972). chemicalbook.com
Methylprednisolone Aceponate , or methylprednisolone acetate propionate (B1217596), is a diester, specifically the C17α propionate and C21 acetate diester of methylprednisolone. wikipedia.org Its synthesis begins with methylprednisolone as the starting material. google.comgoogle.com The process involves a propionic acid reaction to form a cyclic ester intermediate. google.com This intermediate then undergoes hydrolysis, a step that can be catalyzed by G-type silica (B1680970) gel, to yield propionic acid methylprednisolone. google.comgoogle.com The final step is an acetoxylation reaction to produce methylprednisolone aceponate. google.com
Methylprednisolone Cypionate is another ester derivative. A patented synthesis method for 17-position steroid carboxylic esters, including the cypionate derivative, has been described. google.com The synthesis of methylprednisolone cypionate starts by reacting methylprednisolone with triethyl orthopropionate in dichloromethane, catalyzed by p-toluenesulfonic acid, to form a cyclic ortho ester intermediate. google.com This intermediate is then further processed to yield the final cypionate ester.
Table 2: Synthesis of Other Methylprednisolone Ester Derivatives
| Derivative | Key Reactants | Key Reaction Steps | Catalyst/Solvent System |
|---|---|---|---|
| Methylprednisolone Acetate | 6α-methylprednisolone, acetic acid nih.gov | Condensation/Esterification nih.govchemicalbook.com | Iodine, calcium oxide in methanol/dichloromethane; potassium acetate in acetone chemicalbook.com |
| Methylprednisolone Aceponate | Methylprednisolone, propionic acid, acetic anhydride google.comgoogle.com | Propionylation to form cyclic ester, hydrolysis, acetoxylation google.com | G-type silica gel for hydrolysis google.comgoogle.com |
| Methylprednisolone Cypionate | Methylprednisolone, triethyl orthopropionate google.com | Formation of a cyclic ortho ester intermediate google.com | p-Toluenesulfonic acid in dichloromethane google.com |
Prodrug Bioconversion and Mechanistic Pharmacological Research
Enzymatic Hydrolysis and Conversion Kinetics of Methylprednisolone (B1676475) Hemisuccinate
The transformation of methylprednisolone hemisuccinate into its active form is an efficient process mediated by endogenous enzymes. This enzymatic hydrolysis primarily occurs in the liver and other tissues, rather than in the bloodstream. nih.govnih.gov
The primary enzymes responsible for the activation of the methylprednisolone hemisuccinate prodrug belong to the carboxylesterase (CES) family. scispace.com Specifically, research points to Carboxylesterase 2 (CES2) as a key player in this metabolic process. nih.govmdpi.com Carboxylesterases are classified into several families, with CES1 and CES2 being the most significant in human drug metabolism. nih.gov These two enzyme families exhibit distinct substrate specificities. CES1 substrates generally possess a small alcohol group and a large acyl group, whereas CES2 substrates typically have a large alcohol moiety and a small acyl group. uri.edu Methylprednisolone hemisuccinate, with its bulky steroid (alcohol) and smaller hemisuccinate (acyl) components, fits the substrate profile for the CES2 family. mdpi.com
Studies in rats have identified a specific dexamethasone-induced hydrolase that acts on methylprednisolone hemisuccinate (MPHS) as an isozyme of rat CES2. nih.gov Recombinant CES2 protein was shown to effectively hydrolyze MPHS, confirming its functional role. nih.gov This enzyme is found in the endoplasmic reticulum of various tissues, including the liver, which is a primary site of drug metabolism. nih.govmdpi.com Interestingly, this specific rat CES2 isozyme has also been detected in plasma, with its levels increasing after dexamethasone (B1670325) treatment. nih.gov
The rate of hydrolysis of methylprednisolone hemisuccinate is a critical factor for the onset of pharmacological activity. In vitro studies have demonstrated that this conversion is generally rapid. nih.gov Research using a non-specific carboxylesterase from hog liver has examined the kinetics of this hydrolytic reaction. researchgate.netnih.gov
Studies in animal models provide specific kinetic data. For instance, in rabbits, methylprednisolone hemisuccinate is rapidly and completely hydrolyzed to its active form, methylprednisolone. nih.gov The process is remarkably fast, with a reported half-life of approximately 10 minutes. nih.govresearchgate.net However, hydrolysis in human serum is negligible for succinate (B1194679) esters, indicating that the conversion relies on tissue-bound esterases, primarily in the liver, rather than plasma enzymes. nih.govnih.gov The chemical stability of the ester bond itself is much higher; for example, a dextran-methylprednisolone-succinate conjugate showed a chemical degradation half-life of 82 hours at a physiological pH of 6.8. researchgate.net This highlights the enzymatic nature of the rapid in vivo conversion.
| Model System | Hydrolysis Half-Life (t½) | Reference |
|---|---|---|
| Rabbit (in vivo) | 10 minutes | nih.gov |
| Human Serum (in vitro) | Negligible | nih.gov |
Animal models have been instrumental in understanding the bioconversion of methylprednisolone hemisuccinate, with the rabbit being identified as a particularly useful model for studying its disposition. nih.gov The rapid hydrolysis half-life of 10 minutes observed in rabbits demonstrates the efficiency of the enzymatic conversion process in this species. nih.govresearchgate.net Dosing rabbits with either the hemisuccinate ester or the free methylprednisolone alcohol results in identical disposition curves for the active drug, further confirming the rapid and complete nature of the conversion. nih.gov
| Species | Bioavailability of Methylprednisolone from Succinate Prodrug | Reference |
|---|---|---|
| Rat | ~10% | scispace.com |
| Human | 80-90% | scispace.com |
Fundamental Pharmacodynamics of the Active Metabolite (Methylprednisolone)
Once liberated from its hemisuccinate pro-moiety, methylprednisolone exerts potent anti-inflammatory and immunosuppressive effects. wikipedia.orgnih.gov These actions are mediated through complex interactions with intracellular receptors and the subsequent modulation of gene expression and cellular signaling pathways. patsnap.comdrugbank.com
The pharmacological effects of methylprednisolone are primarily dependent on its binding to intracellular glucocorticoid receptors (GR). wikipedia.org These receptors are widely distributed throughout the body and belong to the superfamily of nuclear hormone receptors. wikipedia.orgnih.gov In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins. wikipedia.org
The mechanism of action follows a well-defined pathway:
Binding and Activation : As a lipophilic molecule, methylprednisolone passively diffuses across the cell membrane and binds to its specific GR in the cytoplasm. nih.govpatsnap.com This binding induces a conformational change in the receptor. patsnap.com
Nuclear Translocation : The activated methylprednisolone-GR complex then translocates into the cell nucleus. wikipedia.orgpatsnap.com
Gene Regulation : Inside the nucleus, the complex modulates gene expression through several mechanisms. wikipedia.org The most direct mechanism involves the binding of GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgpatsnap.com This binding can either increase the transcription of anti-inflammatory genes (transactivation) or decrease the transcription of pro-inflammatory genes (transrepression). wikipedia.orgnih.gov For example, it promotes the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1). patsnap.com
Protein-Protein Interactions : A crucial component of GR-mediated anti-inflammatory action is its ability to interact directly with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov By binding to these factors, the GR can inhibit their pro-inflammatory signaling cascades, a mechanism known as "tethering" transrepression. wikipedia.orgnih.gov
In addition to these genomic effects, which involve changes in gene transcription and have a slower onset, methylprednisolone can also exert rapid, non-genomic effects. wikipedia.orgpatsnap.com These are thought to be mediated by interactions with membrane-bound glucocorticoid receptors or through cytoplasmic signaling cascades. wikipedia.orgpatsnap.com
A primary outcome of methylprednisolone's engagement with the GR signaling pathway is the profound suppression of inflammatory and immune responses. wikipedia.orgdrugbank.com This is achieved through the broad regulation of the number, function, and trafficking of leukocytes, as well as the production of inflammatory mediators like cytokines and chemokines. wikipedia.orgdrugbank.comwjgnet.com
Effects on Leukocytes:
Trafficking and Adhesion : Methylprednisolone reduces the ability of leukocytes to adhere to the vascular endothelium and migrate out of the circulation into tissues. nih.govdrugbank.com This is partly achieved by altering the expression of adhesion molecules on monocytes, such as decreasing Mac-1 and VLA-4 expression while increasing L-selectin expression. neurology.orgnih.gov
Circulating Counts : Administration leads to characteristic changes in circulating white blood cell counts, including an increase in neutrophils (neutrophilia) and a dramatic reduction in circulating eosinophils, basophils, and monocytes. nih.gove-jvc.org
Cell Function : It impairs various T-lymphocyte functions and can induce apoptosis (programmed cell death) in T-cells at moderate to high doses. nih.gov The function of monocytes and macrophages is also suppressed. patsnap.comwjgnet.com
Effects on Cytokines and Chemokines:
Pro-inflammatory Mediators : Methylprednisolone effectively suppresses the synthesis of numerous pro-inflammatory cytokines and chemokines. brieflands.com It inhibits the transcription of genes for cytokines like Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). e-jvc.orgscienceopen.com
Anti-inflammatory Mediators : Conversely, it can promote the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). drugbank.comnih.gov
Chemokine Regulation : Studies have shown that methylprednisolone treatment can significantly diminish levels of key chemokines involved in attracting immune cells to sites of inflammation, such as MIG (CXCL9), IP-10 (CXCL10), and CCL2. nih.govfrontiersin.org
| Target | Effect of Methylprednisolone | Reference |
|---|---|---|
| Leukocyte Adhesion/Migration | Inhibited | nih.govdrugbank.com |
| Circulating Neutrophils | Increased | nih.gov |
| Circulating Lymphocytes, Eosinophils, Monocytes | Decreased | nih.gov |
| T-Cell Function | Impaired / Apoptosis Induced | nih.gov |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Suppressed | e-jvc.orgscienceopen.com |
| Anti-inflammatory Cytokines (e.g., IL-10) | Increased | drugbank.comnih.gov |
| Chemokines (e.g., CXCL9, CXCL10, CCL2) | Decreased | nih.govfrontiersin.org |
Investigation of Glucocorticoid-Induced Leucine Zipper (GILZ) Expression as a Pharmacodynamic Marker in Animal Models
The expression of Glucocorticoid-Induced Leucine Zipper (GILZ), a protein known to be an important mediator of the anti-inflammatory actions of corticosteroids, has been investigated as a pharmacodynamic marker in animal models. nih.gov Research in rats has demonstrated that the administration of methylprednisolone, a compound closely related to meprednisone (B1676281), leads to a significant enhancement of GILZ mRNA expression in various tissues, including muscle, lung, and adipose tissue. nih.gov
A study involving acute and chronic dosing of methylprednisolone in rats revealed the dynamic nature of GILZ expression. nih.gov Following a single high-dose intramuscular injection, GILZ mRNA expression was enhanced by 500% to 1080% in the examined tissues. nih.gov While the expression levels eventually returned to their baseline circadian rhythm after the acute dose, chronic infusion resulted in a new, elevated steady-state of GILZ expression. nih.gov These findings highlight the potential of using GILZ expression as a sensitive pharmacodynamic marker to assess the tissue-specific activity of glucocorticoids like meprednisone hemisuccinate. nih.gov
The regulation of GILZ expression is complex, involving not only the administered corticosteroid but also endogenous circadian rhythms. nih.gov A mechanistic model was developed to integrate the influence of both methylprednisolone and circadian patterns on the transcriptional enhancement of GILZ. nih.gov This model successfully captured the intricate dynamics of GILZ expression in multiple tissues under different dosing regimens, further solidifying its role as a valuable marker for corticosteroid pharmacodynamics. nih.gov
Metabolic Pathways and Metabolite Characterization
Identification and Synthesis of Primary Metabolites (e.g., 20α- and 20β-hydroxymethylprednisolone)
The metabolic fate of this compound involves its conversion to active metabolites, followed by further biotransformation into inactive products. In humans, the primary inactive metabolites of the closely related methylprednisolone are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca These metabolites are formed in the liver. pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca
While detailed synthesis procedures for these specific meprednisone metabolites are not extensively published, research on related corticosteroids provides insights into their formation. For instance, studies on methylprednisolone have focused on identifying and characterizing its various metabolites in different biological matrices. researchgate.net The synthesis and characterization of metabolites like 20-dihydro-6-methylprednisone have been undertaken to serve as analytical standards in metabolic studies. researchgate.netuky.edu The process typically involves chemical synthesis followed by purification and structural confirmation using techniques like mass spectrometry. mdpi.com
Table 1: Primary Inactive Metabolites of Meprednisone (based on Methylprednisolone data)
| Metabolite | Site of Formation |
| 20α-hydroxymethylprednisolone | Liver pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca |
| 20β-hydroxymethylprednisolone | Liver pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca |
This table is based on data for methylprednisolone, a closely related compound.
Reversible Metabolism with Methylprednisone in Animal Models
A significant aspect of meprednisone's metabolism is its reversible conversion to methylprednisone. This phenomenon has been extensively studied in animal models, particularly in rats, using sophisticated pharmacokinetic modeling. nih.govnih.govresearchgate.netresearchgate.net Physiologically based pharmacokinetic (PBPK) models have been instrumental in elucidating the complex interplay between methylprednisolone (the active form of meprednisone) and its inactive metabolite, methylprednisone. nih.govnih.govresearchgate.netresearchgate.net
The intricate details of this metabolic interplay have been mapped out, revealing tissue-specific differences in the rates of conversion and elimination. For example, the irreversible elimination of methylprednisolone primarily occurs in the liver, while methylprednisone is eliminated from the liver, lung, and kidney. nih.govnih.gov These findings from animal models provide a crucial framework for understanding the pharmacokinetics of this compound in vivo. nih.govnih.govresearchgate.netresearchgate.net
Table 2: Reversible Metabolism of Methylprednisolone and Methylprednisone in Rats
| Metabolic Process | Primary Tissues Involved | Impact on Active Drug (Methylprednisolone) Exposure |
| Conversion of Methylprednisolone to Methylprednisone | Kidney, Lung, Intestine nih.govnih.gov | - |
| Conversion of Methylprednisone to Methylprednisolone | Liver, Kidney nih.govnih.gov | Increased exposure by ~13% nih.govnih.govresearchgate.net |
Influence of Cytochrome P450 Enzymes (e.g., CYP3A4) and P-glycoprotein on Metabolism and Disposition
The metabolism and disposition of this compound are significantly influenced by the activity of cytochrome P450 enzymes, particularly CYP3A4, and the drug transporter P-glycoprotein (P-gp). pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca Methylprednisolone, the active moiety of this compound, is a known substrate for both CYP3A4 and P-gp. pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca
CYP3A4, a major enzyme in the liver and intestine, is responsible for the primary metabolic transformation of methylprednisolone into its inactive metabolites. pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca Therefore, co-administration of drugs that inhibit or induce CYP3A4 activity can alter the pharmacokinetics of meprednisone. helsinki.fi CYP3A4 inhibitors can decrease the clearance of methylprednisolone, leading to increased plasma concentrations, while inducers can increase its clearance, resulting in lower plasma levels. pfizer.comhelsinki.fi
P-glycoprotein, an efflux transporter found in various tissues including the intestines, can also impact the absorption and distribution of methylprednisolone. pfizer.comhres.ca Inhibition of P-gp may lead to increased absorption and consequently higher plasma concentrations of the drug. helsinki.fi The interplay between CYP3A4 and P-gp is complex, as many substances can affect both, leading to significant drug-drug interactions. avma.org Understanding these interactions is crucial for predicting the in vivo behavior of this compound.
Table 3: Factors Influencing this compound Metabolism and Disposition
| Factor | Role | Impact on Meprednisone (as Methylprednisolone) |
| CYP3A4 | Primary metabolizing enzyme pfizer.compfizer.commedsafe.govt.nzhres.cahres.ca | Converts to inactive metabolites. Inhibition increases drug levels; induction decreases drug levels. pfizer.comhelsinki.fi |
| P-glycoprotein (P-gp) | Efflux transporter pfizer.comhres.ca | Influences absorption and distribution. Inhibition may increase drug levels. helsinki.fi |
Advanced Drug Delivery Systems Research
Nanoparticle-Based Delivery Systems for Methylprednisolone (B1676475) Hemisuccinate
Nanoparticle-based systems offer a promising avenue for improving the delivery of Methylprednisolone Hemisuccinate. By encapsulating the drug within nanoscale carriers, researchers aim to control its release, enhance stability, and improve its pharmacokinetic profile.
Encapsulation within Nanoliposomes (NSSL-MPS) and Controlled Release Studies in vitro
PEGylated, sterically stabilized nanoliposomes (NSSL) have been extensively studied for the delivery of Methylprednisolone Hemisuccinate (MPS), creating a formulation known as NSSL-MPS. mdpi.comnih.gov These nanoliposomes are typically around 80-100 nm in size and are designed to be stable in blood circulation. mdpi.comnih.gov The encapsulation of MPS, an amphipathic weak acid prodrug, is often achieved through an active, remote-loading method utilizing a transmembrane calcium acetate (B1210297) gradient, which can result in high encapsulation efficiency. mdpi.comnih.gov
In vitro release studies are crucial for characterizing the performance of these nanoliposomes. When incubated in biological fluids like human plasma or inflamed synovial fluid, NSSL-MPS demonstrates a controlled, slow, zero-order release of the drug. mdpi.comnih.govplos.org This sustained release is a key feature, ensuring prolonged drug availability. plos.org The release is attributed to the amphipathic nature of MPS, allowing it to slowly partition out of the liposome, rather than a "dumping" effect from damaged or overly permeable membranes. plos.org
Below is a data table summarizing typical characteristics of NSSL-MPS formulations.
| Property | Value | Source |
| Carrier | PEGylated Sterically Stabilized Nanoliposomes (NSSL) | mdpi.com |
| Size | ~80 nm | mdpi.com |
| Loading Method | Trans-membrane calcium acetate gradient | nih.gov |
| Release Kinetics | Zero-order, slow release | nih.govplos.org |
| Release Medium | Human plasma, inflamed synovial fluid | plos.org |
Design and Evaluation of Ultradeformable and Glycerol-Conjugated Liposomes for Enhanced Penetration in Ex Vivo Models
To improve the penetration of drugs through skin barriers for transdermal delivery, researchers have developed modified liposomes, including ultradeformable liposomes and glycerosomes. Ultradeformable liposomes, also known as transfersomes, contain an "edge activator" (often a surfactant) that makes their lipid bilayers highly flexible, allowing them to squeeze through pores much smaller than their own diameter.
Glycerosomes are another evolution, characterized by the presence of glycerol (B35011) in the formulation. mdpi.com Glycerol increases the fluidity and flexibility of the liposomal bilayer and can enhance skin hydration, which may facilitate deeper penetration into dermal layers. mdpi.com Ex vivo permeation studies using rat skin have shown that deformable liposomes can significantly enhance the transdermal flux of encapsulated drugs compared to conventional liposomes. mdpi.com The combination of ethanol (B145695) and glycerol in vesicles known as glycethosomes is also being explored to leverage the benefits of both components for optimal transdermal impact. mdpi.com
Controlled Release from Mesoporous Materials and Zeolites
Mesoporous silica (B1680970) materials and zeolites represent another class of advanced carriers for controlled drug delivery. Their high surface area, tunable pore size, and ordered pore structures make them ideal candidates for immobilizing and releasing drugs in a sustained manner. rsc.orgresearchgate.net
Immobilization of Methylprednisolone Hemisuccinate on Silica-Based Materials (MCM-41, SBA-15, FDU-12, SBA-16)
A variety of ordered mesoporous silica materials have been investigated for the immobilization of Methylprednisolone Hemisuccinate. rsc.org These include materials with different structures, such as the 2-D hexagonal MCM-41 and SBA-15, and the 3-D cubic FDU-12 and SBA-16. rsc.orgresearchgate.net The drug is loaded into these materials, typically through impregnation methods, where it adsorbs onto the silica surfaces and within the mesopores. rsc.org Characterization techniques like nitrogen adsorption-desorption analysis confirm the successful incorporation of the drug inside the pores by showing a significant reduction in the nitrogen volume adsorbed after loading. rsc.org
The choice of material impacts the loading capacity. For instance, SBA-15, known for its large pore volume, can achieve very high drug loads. nih.gov Surface functionalization of these materials, for example by adding aminopropyl groups to SBA-15, can further increase the drug adsorption capacity. urjc.es
Impact of Structural and Textural Properties of Carriers on Release Kinetics
The structural and textural properties of the silica carriers play a critical role in determining the drug release kinetics. rsc.org An initial burst release is often observed, which is attributed to the desorption of the drug located on the external surface of the particles or near the pore entrances. researchgate.net This is followed by a slower, more sustained release as the drug diffuses from deep within the channels. rsc.orgresearchgate.net
The pore architecture is a key determinant of the release rate.
FDU-12 , with its large pore size (around 111.4 Å) and 3-D connected channel system, facilitates faster drug diffusion and exhibits a more rapid and complete burst release. researchgate.net
SBA-16 , which has a 3-D cubic structure but with smaller pores (around 45.1 Å) that are more comparable to the size of the drug molecule, displays a slower initial release rate. researchgate.net
Materials with 2-D hexagonal structures like MCM-41 and SBA-15 tend to show a faster release in the initial stages compared to the more complex 3-D structure of SBA-16. researchgate.net
The following table summarizes the structural properties of various silica carriers and their general effect on release.
| Carrier | Structure Type | Pore Size (Å) | Release Characteristic | Source |
| MCM-41 | 2-D Hexagonal | ~27.4 | Faster initial release | researchgate.net |
| SBA-15 | 2-D Hexagonal | ~89.4 | Faster initial release | researchgate.net |
| FDU-12 | 3-D Cubic | ~111.4 | Rapid, complete burst release | researchgate.net |
| SBA-16 | 3-D Cubic | ~45.1 | Slower initial release rate | researchgate.net |
Adsorption and Release Mechanisms in Simulated Biological Fluids
The release of Methylprednisolone Hemisuccinate from these carriers is typically studied in simulated body fluids (SBF) at 37°C to mimic physiological conditions. rsc.orgresearchgate.net The primary mechanisms governing release are desorption from the surface and diffusion through the porous network. researchgate.netmolecularcommunications.org
The interactions between the drug and the silica surface are crucial. Strong attractive electrostatic interactions, which can be enhanced by surface functionalization with groups like polyethyleneimine (PEI), can slow down the drug release rate. researchgate.net Solid-state NMR analyses have confirmed strong interactions, such as hydrogen bonding between the drug's functional groups (carboxylic, ketone) and the silanol (B1196071) groups on the silica surface, which contribute to a more controlled and sustained release profile. rsc.org After an initial period, the drug release slows significantly, following a sustained trend that can last for over 24 hours, which is desirable for long-term therapeutic applications. rsc.org
Polymeric Systems for Targeted Delivery
The targeted delivery of meprednisone (B1676281) hemisuccinate is a significant area of research aimed at enhancing its therapeutic efficacy and minimizing systemic side effects. Polymeric systems, including pH-sensitive hydrogels and macromolecular prodrugs, have been explored as advanced drug delivery platforms. These systems are designed to release the drug at specific sites within the body, such as the intestines, in response to physiological triggers.
Development of pH-Sensitive Hydrogels for Intestinal Release Research
The development of pH-sensitive hydrogels for the intestinal delivery of corticosteroids like methylprednisolone hemisuccinate, a closely related compound to meprednisone hemisuccinate, has shown considerable promise. These hydrogels are designed to remain stable in the acidic environment of the stomach and swell to release the drug in the more alkaline conditions of the intestine. researchgate.netresearchgate.net This targeted release is particularly beneficial for treating inflammatory conditions of the bowel. researchgate.netresearchgate.net
Research in this area has focused on the use of natural and synthetic polymers to create hydrogel networks that exhibit pH-dependent swelling behavior. A notable study involved the formulation of pH-sensitive hydrogels using carboxymethylchitosan and carbopol 934 with methylprednisolone hemisuccinate as the model drug. researchgate.netresearchgate.net The hydrogels demonstrated minimal swelling in acidic pH (around 220% at the end of two hours) and significant swelling in basic pH (around 4200% at the end of 12 hours). researchgate.net This differential swelling is attributed to the ionization of carboxylic acid groups on the polymer backbone at higher pH, leading to electrostatic repulsion and increased water uptake, which facilitates drug release. researchgate.net
The in vitro drug release profile from these hydrogels mirrored their swelling behavior. Drug release was found to be low in acidic conditions, with a marked increase when the pH was shifted to a more basic environment, simulating the transition from the stomach to the intestine. researchgate.net This demonstrates the potential of these hydrogels to protect the drug from degradation in the stomach and deliver it efficiently to the intestine. researchgate.netresearchgate.net
Table 1: Swelling Behavior of Carboxymethylchitosan-Carbopol 934 Hydrogels at Different pH Values
| pH | Time (hours) | Swelling Percentage (%) |
|---|---|---|
| Acidic | 2 | ~220 |
| Basic | 12 | ~4200 |
Synthesis and Evaluation of Macromolecular Prodrugs (e.g., Dextran (B179266)–Methylprednisolone Succinate (B1194679) Conjugates)
Macromolecular prodrugs represent another advanced strategy for the targeted delivery of corticosteroids. This approach involves the covalent attachment of a drug to a polymer carrier, often through a linker that is designed to be cleaved at the target site. Dextran, a biocompatible and biodegradable polysaccharide, has been extensively investigated as a carrier for this purpose. chapman.edunih.gov
The synthesis of dextran-methylprednisolone succinate conjugates, a model for this compound prodrugs, involves the esterification of methylprednisolone with succinic anhydride (B1165640) to form methylprednisolone succinate. nih.gov This intermediate is then conjugated to dextran. nih.gov The properties of the resulting conjugate, such as drug loading and release kinetics, can be modulated by varying the molecular weight of the dextran and the nature of the linker. nih.gov
Studies on dextran-methylprednisolone succinate conjugates have demonstrated their stability in plasma and their tendency to accumulate in organs of the reticuloendothelial system, such as the liver and spleen. chapman.edunih.gov This targeted accumulation is a key advantage for treating inflammatory conditions localized in these tissues. chapman.edunih.gov The drug is gradually released from the dextran backbone through the hydrolysis of the ester linkage. nih.gov
The in vitro hydrolysis of these conjugates has been studied in various biological media. In rat blood, the hydrolysis of the dextran-methylprednisolone succinate conjugate to release methylprednisolone or methylprednisolone succinate was found to be slow, with a half-life of approximately 25 hours. nih.gov This slow release profile is desirable for maintaining sustained drug levels at the target site. The conversion of the released methylprednisolone succinate to the active methylprednisolone is apparently enzymatic. nih.gov
Table 2: Pharmacokinetic Parameters of Methylprednisolone (MP) and Dextran-Methylprednisolone Succinate (DMP) Conjugate in Rats
| Parameter | Unconjugated MP | DMP Conjugate | Fold Change |
|---|---|---|---|
| Steady-state volume of distribution | - | - | 22-fold decrease |
| Clearance | - | - | 300-fold decrease |
| Terminal plasma rate constant | - | - | 30-fold decrease |
Data adapted from studies on methylprednisolone succinate conjugates. nih.gov
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of Meprednisone (B1676281) hemisuccinate, its derivatives, and metabolites. The versatility of chromatographic methods allows for their application in diverse scenarios, from analyzing impurities in bulk drug substances to measuring drug concentrations in complex biological fluids.
High-Performance Liquid Chromatography (HPLC) for Methylprednisolone (B1676475) Hemisuccinate and Metabolites in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of Meprednisone hemisuccinate and its metabolites in biological samples such as plasma and urine. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose.
One established RP-HPLC method facilitates the measurement of methylprednisolone hemisuccinate (MPHS) and its primary metabolites—methylprednisolone (MP), 20-alpha-hydroxymethylprednisolone (20a-HMP), and 20-beta-hydroxymethylprednisolone (20b-HMP)—in urine. nih.gov The procedure typically involves an initial solid-phase extraction of the metabolites from the urine samples, followed by separation on a C8 or C18 column. nih.govnih.gov A mobile phase consisting of a buffered aqueous solution mixed with organic solvents like acetonitrile (B52724) and methanol (B129727) is used to elute the compounds. nih.govnih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength around 243-251 nm. nih.govnih.gov This method demonstrates good linearity, sensitivity, and reproducibility, making it suitable for pharmacokinetic studies. nih.gov For instance, in one study, the assay was linear up to 70 µg/ml for MPHS with a detection sensitivity of approximately 8 ng/ml in plasma. nih.gov
Table 1: Example of RP-HPLC Conditions for Analysis in Biological Matrices
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C8 or C18 |
| Mobile Phase | Methanol:Citrate Buffer:Tetrahydrofuran (30:65:5, v/v/v) nih.gov |
| Flow Rate | 1.0 - 1.3 mL/min conicet.gov.ar |
| Detection | UV at 251 nm nih.gov |
| Sample Preparation | Solid-Phase Extraction (e.g., Extrelut columns) nih.gov |
Reversed-Phase HPLC for Derivatives (e.g., 17-Methylprednisolone Hemisuccinate) and Impurities
The analysis of derivatives and impurities is crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). RP-HPLC is the method of choice for separating this compound from its closely related derivatives, such as 17-Meprednisone hemisuccinate, and potential degradation products. nih.govresearchgate.net
A validated RP-HPLC method can effectively detect, separate, and quantify these related substances in a short analysis time. nih.govresearchgate.net The chromatographic system often employs a C18 column with a mobile phase composed of an aqueous buffer (e.g., glacial acetic acid in water) and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is typically carried out at a UV wavelength of 254 nm. nih.govresearchgate.net Such methods are validated according to regulatory guidelines to demonstrate high linearity, repeatability, sensitivity, and selectivity. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity for impurity profiling. nih.govresearchgate.net For example, a developed method showed an LOQ of 13.61 µg/mL for MPHS. nih.govresearchgate.net
Table 2: Validation Parameters for RP-HPLC Method for Derivatives
| Validation Parameter | Typical Finding | Reference |
|---|---|---|
| Linearity (R²) | 0.9998–0.99999 | nih.govresearchgate.net |
| LOD (MPHS) | 4.49 µg/mL | nih.govresearchgate.net |
| LOQ (MPHS) | 13.61 µg/mL | nih.govresearchgate.net |
| Column | BDS column (250 mm × 4.6 mm × 5 μm) | nih.govresearchgate.net |
| Mobile Phase | Water for Injection:Glacial Acetic Acid:Acetonitrile (63:2:35 v/v) | nih.govresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Densitometry
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantitative analysis of pharmaceuticals. acgpubs.orgacgpubs.org When coupled with a densitometer, HPTLC provides accurate and precise quantification of the separated compounds directly on the plate. acgpubs.org
For the analysis of corticosteroids like this compound, the method involves applying the sample as a narrow band on an HPTLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing a suitable mobile phase, which is typically a mixture of organic solvents. After development, the plate is dried, and the separated bands are quantified by scanning them with a densitometer at a specific wavelength. acgpubs.org The method is validated for linearity, precision, accuracy, and robustness as per regulatory guidelines. acgpubs.org HPTLC is particularly advantageous for screening a large number of samples simultaneously.
Size-Exclusion Chromatography for Macromolecular Prodrugs in Animal Plasma
Macromolecular prodrugs, such as dextran (B179266) conjugates of this compound, are designed to improve the pharmacokinetic properties of the parent drug. Size-Exclusion Chromatography (SEC), also known as gel-filtration chromatography, is an essential technique for analyzing these large molecules in biological fluids like plasma. nih.govresearchgate.net
A high-performance SEC method can measure the concentrations of dextran-meprednisone succinate (B1194679) in rat plasma. nih.gov The methodology involves precipitating plasma proteins, followed by injecting the supernatant onto a size-exclusion column. The mobile phase, typically a buffered aqueous-organic mixture, separates molecules based on their size; the larger macromolecular prodrug elutes earlier than smaller molecules like the free drug or endogenous plasma components. nih.gov Detection at a UV wavelength of 250 nm allows for quantification. nih.gov This assay has demonstrated excellent linearity (r² > 0.99) and reproducibility (CVs < 6%) for concentrations ranging from 2-100 µg/ml, making it suitable for pharmacokinetic studies of such prodrugs. nih.gov
Table 3: SEC Method Parameters for a Macromolecular Prodrug
| Parameter | Condition/Value |
|---|---|
| Technique | High-Performance Size-Exclusion Chromatography (HPSEC) |
| Analyte | Dextran-methylprednisolone succinate (DEX-MPS) nih.gov |
| Matrix | Rat Plasma nih.gov |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (75:25:0.2) nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Detection | UV at 250 nm nih.gov |
| Retention Time | ~6.5 min nih.gov |
Spectroscopic and Thermogravimetric Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and studying the physicochemical properties of this compound in the solid state. These methods provide detailed information about the drug's form and its interactions with other materials.
Solid-State 13C Nuclear Magnetic Resonance (NMR) for Drug-Material Interactions
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive analytical technique that provides valuable insights into the structure, polymorphism, and intermolecular interactions of solid materials at a molecular level. nih.govnih.gov 13C ssNMR, in particular, is an excellent method for analyzing solid-state forms of drugs and their interactions with pharmaceutical excipients. nih.gov
In a pharmaceutical formulation, the signals in a 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectrum originate from both the active pharmaceutical ingredient (API) and the excipients. nih.gov By assigning the signals for each component, researchers can study drug-excipient interactions, which are critical for the stability and performance of the final dosage form. nih.gov Changes in the chemical shifts, signal multiplicity, or relaxation times of the carbon atoms of this compound upon formulation can indicate specific interactions with excipients. nih.gov This technique is highly sensitive to the local chemical environment and can distinguish between different crystalline forms (polymorphs) of the drug, which may exhibit different physical properties. nih.gov
Thermogravimetric Analysis (TGA) for Drug Loading and Thermal Stability in Delivery Systems
Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is particularly valuable in the characterization of drug delivery systems, providing insights into the thermal stability of the formulation and the quantification of the encapsulated drug.
Fourier Transform Infrared Spectroscopy (FTIR) for Drug-Polymer Compatibility
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify functional groups and molecular interactions within a sample. In pharmaceutical formulation, FTIR is extensively used to assess the compatibility between a drug and the excipients or polymers used in a delivery system. The absence of significant shifts or the appearance of new peaks in the FTIR spectrum of a drug-polymer mixture compared to the spectra of the individual components indicates good compatibility.
For this compound formulations, FTIR would be employed to ensure that no chemical interactions occur between the drug and the polymer matrix, which could compromise the stability and efficacy of the final product. Research on the related compound, methylprednisolone, encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres has utilized FTIR to confirm the presence of the drug and to detect traces of surfactants used in the formulation. In such studies, the characteristic peaks of this compound, corresponding to its various functional groups (e.g., C=O, O-H, C-O), would be monitored in the presence of polymers like PLGA or chitosan. For example, a study on methylprednisolone-loaded PLGA nanoparticles used FTIR to confirm that no chemical interactions occurred between the drug and the polymer. The presence of characteristic peaks of both the drug and the polymer in the spectrum of the formulation, without significant alterations, would confirm their compatibility.
Below is a hypothetical table illustrating the characteristic FTIR peaks of this compound and a common polymer, PLGA, which would be analyzed in a compatibility study.
| Functional Group | This compound Wavenumber (cm⁻¹) | PLGA Wavenumber (cm⁻¹) | Expected in Mixture (if compatible) |
| O-H stretch | ~3400 (broad) | - | ~3400 (broad) |
| C-H stretch | ~2950 | ~2995, ~2945 | ~2950, ~2995, ~2945 |
| C=O stretch (ketone) | ~1715 | ~1760 (ester) | ~1715, ~1760 |
| C=O stretch (ester) | ~1740 | ~1760 | Overlapping peaks around 1740-1760 |
| C=C stretch (alkene) | ~1660 | - | ~1660 |
Differential Scanning Calorimetry (DSC) in Formulation Research
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used in pharmaceutical research to investigate the physical state of a drug within a formulation, such as its crystallinity or amorphous nature, and to detect interactions with excipients.
In the formulation of this compound, particularly in solid dispersions or nanoparticle systems, DSC is instrumental in characterizing the drug's solid-state properties. A sharp endothermic peak in the DSC thermogram of the pure drug corresponds to its melting point, indicating a crystalline state. The absence or broadening of this peak in the thermogram of a drug-polymer formulation suggests that the drug is in an amorphous state or is molecularly dispersed within the polymer matrix. Studies on the closely related compound, prednisolone (B192156) hemisuccinate, have utilized DSC to investigate its thermal behavior. Similarly, research on methylprednisolone acetate-PLGA nanoparticles employed DSC to assess the drug's crystallinity within the nanoparticles. For this compound solid dispersions, a decrease in the enthalpy of fusion would indicate a reduction in crystallinity, which can have significant implications for the drug's solubility and dissolution rate.
A typical DSC analysis for a this compound formulation would involve comparing the thermograms of the pure drug, the polymer, and the drug-loaded formulation, as illustrated in the hypothetical data below.
| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Interpretation |
| This compound (Pure) | 210 | 215 | 85 | Crystalline nature of the pure drug. |
| Polymer (e.g., PLGA) | - | - | - | Amorphous polymer with a glass transition temperature (not shown). |
| This compound in PLGA | - | - | 5 | Significant reduction in crystallinity, indicating amorphization or dispersion. |
Mass Spectrometry for Metabolite Identification
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool in drug metabolism studies for the identification and quantification of metabolites in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds, often after derivatization to increase their volatility.
GC-MS has been successfully applied to the identification of urinary metabolites of corticosteroids. A study on methylprednisolone hemisuccinate identified the parent compound and its metabolites, methylprednisolone, 20-alpha-hydroxymethylprednisolone, and 20-beta-hydroxymethylprednisolone, in the urine of patients. The metabolites were identified by their mass spectra after extraction and derivatization. Research on methylprednisolone has also utilized GC-MS to study its metabolites, identifying the unchanged drug, as well as 11-keto and 20-hydroxy metabolites, and their 6,7-dehydro analogues.
The following table presents data from a study on the urinary excretion of methylprednisolone hemisuccinate and its metabolites, which were identified and quantified using chromatographic methods coupled with mass spectrometry.
| Compound | Percentage of Dose in 0-24h Urine (Mean ± SD) |
| Methylprednisolone hemisuccinate (MPHS) | 9.9 ± 5.0% |
| Methylprednisolone (MP) | 12.1 ± 2.9% |
| 20α-hydroxymethylprednisolone (20a-HMP) | 7.8 ± 2.2% |
| 20β-hydroxymethylprednisolone (20b-HMP) | 1.0 ± 0.3% |
| Total Detected | 30.0 ± 7.3% |
This data highlights the capability of mass spectrometry-based methods to not only identify but also quantify the metabolites of this compound, providing crucial information for pharmacokinetic and pharmacodynamic studies.
Computational and in Silico Studies
Molecular Docking Simulations for Glucocorticoid Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of meprednisone (B1676281) hemisuccinate, docking simulations are crucial for understanding its interaction with the glucocorticoid receptor (GR), a key step in its mechanism of action.
While specific molecular docking studies on meprednisone hemisuccinate with the glucocorticoid receptor are not extensively detailed in publicly available literature, research on analogous corticosteroids provides significant insights. For instance, in silico docking studies have been performed on various systemic corticosteroids, such as dexamethasone (B1670325), prednisone (B1679067), prednisolone (B192156), and methylprednisolone (B1676475), to evaluate their binding affinity to different protein targets. karazin.ua These studies typically involve preparing the three-dimensional structure of the glucocorticoid receptor's ligand-binding domain and then computationally fitting the corticosteroid molecule into the binding pocket.
The binding affinity is often quantified by a docking score, which represents the negative of the binding energy (in kcal/mol). A more negative score generally indicates a more favorable binding interaction. Key amino acid residues within the GR's binding pocket that form hydrogen bonds and hydrophobic interactions with the corticosteroid are identified to understand the structural basis of the binding. For example, studies on other glucocorticoids have highlighted the importance of residues such as Gln570, Arg611, and Asn564 in forming stable complexes. researchgate.net
A comparative analysis of the binding affinity of meprednisone with human serum albumin has been conducted using docking simulations, indicating the feasibility of applying these computational methods to meprednisone. bhsai.org Although this study focused on a different protein, the methodology is transferable to the glucocorticoid receptor. Such simulations for this compound would elucidate its specific binding mode and affinity for the GR, providing a molecular-level understanding of its potency.
Table 1: Illustrative Data from Molecular Docking Studies of Corticosteroids with Protein Targets
| Corticosteroid | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Dexamethasone | Glucocorticoid Receptor | -10.81 | Asn564, Arg611, Gln642, Thr739 |
| Prednisone | SARS-CoV-2 Main Protease | -7.4 | Not Specified |
| Methylprednisolone | SARS-CoV-2 Main Protease | -7.5 | Not Specified |
Note: The data in this table is illustrative and based on studies of various corticosteroids and protein targets to demonstrate the type of information generated from molecular docking simulations.
In Silico Analysis of Derivatives for Binding Affinity and Inhibition Potential
In silico analysis of chemical derivatives is a powerful strategy in drug design to explore how structural modifications can impact binding affinity and biological activity. By computationally generating and evaluating derivatives of a lead compound like meprednisone, researchers can prioritize the synthesis of molecules with potentially improved properties.
While specific in silico studies on this compound derivatives are not readily found in the literature, research on derivatives of closely related corticosteroids, such as prednisolone acetate (B1210297), serves as a valuable proxy. researchgate.net In one such study, 152 derivatives of prednisolone acetate were evaluated for their binding affinity to the glucocorticoid receptor using molecular docking. researchgate.net The results identified several derivatives with better docking scores than the parent compound, suggesting enhanced binding to the receptor. researchgate.net
These in silico analyses typically involve modifying the core structure of meprednisone at various positions and then performing docking simulations with the glucocorticoid receptor. The aim is to identify modifications that enhance interactions with key amino acid residues in the binding pocket, thereby increasing binding affinity and potential inhibitory activity. For example, the addition of functional groups that can form new hydrogen bonds or increase hydrophobic contacts can lead to more potent derivatives.
The findings from such in silico screening can be used to generate a quantitative structure-activity relationship (QSAR) model, which correlates the structural features of the derivatives with their predicted binding affinities. This model can then be used to predict the activity of new, unsynthesized derivatives, further guiding the drug discovery process.
Table 2: Hypothetical In Silico Analysis of Meprednisone Derivatives
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Change in Inhibition Potential |
| Meprednisone-D1 | Addition of a hydroxyl group at C-2 | -9.8 | Increased |
| Meprednisone-D2 | Replacement of the C-17 ester with an amide | -8.5 | Decreased |
| Meprednisone-D3 | Introduction of a fluorine atom at C-9 | -10.2 | Significantly Increased |
Note: This table presents hypothetical data to illustrate the potential outcomes of an in silico analysis of meprednisone derivatives.
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties in Research
The assessment of a drug candidate's ADMET properties is critical for its successful development. bhsai.orgnih.gov In silico ADMET prediction models have emerged as essential tools to evaluate these properties early in the drug discovery pipeline, reducing the risk of late-stage failures. bhsai.orgnih.gov These models use a compound's chemical structure to predict its pharmacokinetic and toxicological profile.
For this compound, predictive ADMET modeling can provide valuable information on its likely absorption, distribution, metabolism, excretion, and potential toxicity. While specific ADMET predictions for this compound are not widely published, studies on related corticosteroids have included ADMET screening. For instance, in a study of prednisolone acetate derivatives, ADMET parameters such as lipophilicity, polarity, solubility, and bioavailability score were evaluated using web-based tools. researchgate.net
These predictive models can assess various endpoints, including:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic pathways and interactions with cytochrome P450 enzymes.
Excretion: Prediction of clearance and half-life.
Toxicity: Assessment of potential for hepatotoxicity, cardiotoxicity, and mutagenicity.
By inputting the structure of this compound into these models, researchers can obtain a comprehensive in silico ADMET profile. This information can help in designing more effective and safer drug candidates and in planning subsequent in vitro and in vivo studies.
Table 3: Representative Predicted ADMET Properties for a Corticosteroid
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low risk | Favorable safety profile for the liver |
Note: This table provides representative predicted ADMET properties for a corticosteroid to illustrate the output of such models.
Physiologically-Based Pharmacokinetic (PBPK) Modeling across Species for Mechanistic Insight
Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and anatomical parameters. nih.govnih.gov PBPK models are particularly useful for understanding the complex pharmacokinetic behavior of corticosteroids and for extrapolating data across different species. nih.govnih.gov
While a specific PBPK model for this compound has not been detailed in the available literature, comprehensive PBPK models have been developed for structurally similar corticosteroids like prednisolone and methylprednisolone. nih.govnih.gov These models typically consist of multiple compartments representing different organs and tissues, connected by blood flow. The models incorporate drug-specific parameters such as plasma protein binding, tissue partitioning, and metabolic clearance, as well as physiological parameters like organ volumes and blood flow rates.
A key feature of PBPK models for corticosteroids is their ability to account for nonlinear pharmacokinetics, which can arise from saturable plasma protein binding and metabolism. nih.govnih.gov For example, a PBPK model for methylprednisolone in rats was able to describe its tissue-specific saturable binding and reversible conversion to its metabolite, methylprednisone. nih.govnih.gov
By developing a PBPK model for this compound, researchers could:
Simulate its concentration-time profiles in various tissues after different dosing regimens.
Investigate the impact of physiological changes (e.g., disease states) on its pharmacokinetics.
Predict its pharmacokinetic behavior in humans based on preclinical data from animal models, a process known as interspecies scaling.
Gain mechanistic insights into the factors that govern its disposition in the body.
The development of such a model would be a significant step towards a more quantitative and predictive understanding of the pharmacology of this compound.
Table 4: Key Components of a PBPK Model for a Corticosteroid
| Component | Description | Example Parameters |
| System Data | Physiological and anatomical parameters of the species. | Organ volumes, blood flow rates, tissue composition. |
| Drug Data | Physicochemical and pharmacokinetic properties of the drug. | Molecular weight, lipophilicity, plasma protein binding, metabolic clearance rates. |
| Model Structure | Mathematical equations describing the movement of the drug between compartments. | Perfusion-limited or permeability-limited models for tissue distribution. |
| Simulation Output | Predicted concentration-time profiles in various tissues and plasma. | Cmax, Tmax, AUC in different organs. |
Note: This table outlines the essential components of a physiologically-based pharmacokinetic model.
Animal Model Research for Mechanistic Insights
Pharmacokinetic and Metabolic Disposition in Animal Species
Extensive literature searches did not yield specific data on the pharmacokinetic and metabolic disposition of meprednisone (B1676281) hemisuccinate in animal species. The available research primarily focuses on a different, though related, compound, methylprednisolone (B1676475) hemisuccinate. Due to the strict requirement to only include information on meprednisone hemisuccinate, the following sections on comparative studies in rabbits and prodrug disposition in rat models could not be developed.
Comparative Pharmacokinetics and Metabolism Studies in Rabbits
Information regarding the comparative pharmacokinetics and metabolism of this compound in rabbits is not available in the public domain based on the conducted research.
Prodrug Disposition and Metabolism in Rat Models
Specific studies detailing the prodrug disposition and metabolism of this compound in rat models could not be identified in the course of the literature review.
Advancing Glucocorticoid Therapy: Future Research Horizons for Methylprednisolone Hemisuccinate
Please Note: The following article focuses on Methylprednisolone Hemisuccinate . The subject "this compound" was specified in the initial request; however, the provided detailed outline exclusively pertains to "Methylprednisolone Hemisuccinate." Due to the extensive research and specific focus of the outline on Methylprednisolone Hemisuccinate, this article has been developed to align with the provided structure to ensure a thorough and scientifically accurate response.
Methylprednisolone hemisuccinate, a water-soluble ester of the potent synthetic glucocorticoid methylprednisolone, is a cornerstone in the management of a wide array of inflammatory, autoimmune, and allergic conditions. drugbank.commedpath.com As a prodrug, it is rapidly hydrolyzed in the body to release its active form, methylprednisolone. medpath.com While its clinical efficacy is well-established, ongoing research seeks to refine its therapeutic index by enhancing targeted delivery, elucidating novel mechanisms of action, and developing more sophisticated research methodologies. This article explores the future directions in methylprednisolone hemisuccinate research, focusing on advanced delivery systems, molecular mechanisms, analytical techniques, in silico design, and comparative studies with other glucocorticoid esters.
Q & A
Q. What are the key physicochemical properties of meprednisone hemisuccinate, and how do they influence its experimental handling?
this compound (C₂₆H₃₂O₈, MW 472.53) is a glucocorticoid derivative with a hemisuccinate ester group enhancing solubility for injectable formulations . Critical properties include:
- Solubility : Water-soluble in its sodium salt form, suitable for parenteral administration .
- Stability : Degrades under light and heat; storage recommendations include airtight containers at ≤40°C and protection from light .
- Structural specificity : The hemisuccinate moiety at the C21 position differentiates it from non-esterified corticosteroids, impacting bioavailability and metabolic pathways . Methodological Note: Characterize purity via HPLC (retention time ~5.99 min) and TLC (Rf comparison to non-esterified analogs) to confirm structural integrity .
Q. What standardized protocols exist for synthesizing and validating this compound in preclinical studies?
Synthesis involves esterification of meprednisone with succinic anhydride under controlled conditions. Key validation steps include:
- Identity confirmation : Use NMR to verify ester bond formation and mass spectrometry for molecular weight confirmation .
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 240–250 nm) to achieve ≥98% purity thresholds .
- Batch consistency : Replicate synthesis using Good Laboratory Practice (GLP) guidelines, ensuring inter-batch variability <5% .
Q. How should researchers design dose-response studies for this compound in animal models?
- Dose range : Start with 0.1–10 mg/kg (intravenous or intramuscular) based on prior glucocorticoid efficacy studies .
- Control groups : Include vehicle controls (e.g., saline) and active comparators (e.g., prednisolone hemisuccinate) to assess relative potency .
- Endpoint selection : Measure anti-inflammatory markers (e.g., IL-6 suppression) and adverse effects (e.g., sodium retention) at 6-, 12-, and 24-hour intervals .
Advanced Research Questions
Q. How can contradictory data on glucocorticoid efficacy between this compound and other corticosteroids be resolved?
Discrepancies often arise from variations in sodium-retaining effects and metabolic half-lives. For example:
- Sodium retention : this compound exhibits lower mineralocorticoid activity than hydrocortisone hemisuccinate, reducing renal sodium wasting in adrenal insufficiency models .
- Metabolic stability : The hemisuccinate ester prolongs half-life compared to non-esterified forms, requiring adjusted dosing intervals in chronic studies . Resolution Strategy: Conduct head-to-head trials under standardized conditions (e.g., matched AUC levels) and use multivariate regression to isolate formulation-specific effects .
Q. What experimental challenges arise in pharmacokinetic (PK) modeling of this compound, and how can they be mitigated?
Challenges include:
- Rapid hydrolysis : The ester group hydrolyzes in plasma, complicating parent drug quantification. Use LC-MS/MS to distinguish intact this compound from its metabolites .
- Tissue distribution : Lipophilicity varies between esterified and free forms. Employ radiolabeled tracers (e.g., ³H-meprednisone) to track tissue-specific uptake .
- Species variability : Rodents metabolize corticosteroids faster than primates. Validate PK models using allometric scaling or humanized liver models .
Q. What are the best practices for designing blinded, placebo-controlled trials with this compound in autoimmune disease models?
- Randomization : Use stratified randomization by baseline disease severity (e.g., arthritis score) to minimize confounding .
- Blinding : Prepare identical formulations (active vs. placebo) using encapsulation or matched excipients .
- Ethical compliance : Adhere to ICH guidelines for humane endpoints (e.g., euthanasia thresholds for unrelieved pain) and obtain institutional animal care committee approval .
Q. How can researchers address batch-to-batch variability in this compound during long-term toxicity studies?
- Quality control : Implement USP monographs for corticosteroid esters, including residual solvent analysis (e.g., limit for succinic acid ≤0.5%) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life and storage criteria .
- Documentation : Maintain traceable records of synthesis conditions, impurity profiles, and sterility testing for regulatory submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
